molecular formula C19H22N4O2 B2768089 2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705752-31-3

2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2768089
CAS RN: 1705752-31-3
M. Wt: 338.411
InChI Key: XLNMZPCZSFPVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Application : Synthesis of pyrazole-acetamide derivatives for coordination complexes.
  • Details : Compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and its derivatives have been synthesized and characterized. Coordination complexes of these compounds with Co(II) and Cu(II) ions were also synthesized. These complexes demonstrated significant antioxidant activity, highlighting potential biomedical applications (Chkirate et al., 2019).

Crystal Structures and Computational Studies

  • Application : Synthesis of novel 2-pyrone derivatives for crystallographic analysis.
  • Details : Synthesis and characterization of new compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, were conducted. Their crystal structures were determined, and computational studies were performed, contributing to the understanding of molecular interactions and structure prediction (Sebhaoui et al., 2020).

Synthesis and Structural Analysis

  • Application : Synthesis and Heck cyclization of atropisomers.
  • Details : The study involved synthesizing derivatives including N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide. This research contributes to organic chemistry, particularly in understanding cyclization reactions (Skladchikov et al., 2013).

Synthesis and Biological Evaluation

  • Application : Synthesis of pyrazole-imidazole-triazole hybrids for antimicrobial evaluation.
  • Details : A series of pyrazole-imidazole-triazole hybrid compounds were synthesized and evaluated for antimicrobial activity. The study highlights the therapeutic potential of these compounds in treating microbial infections (Punia et al., 2021).

Microwave-Assisted Synthesis

  • Application : Microwave-assisted synthesis of pyrazole derivatives.
  • Details : This study demonstrates the use of microwave irradiation in synthesizing 1H indol containing pyrazole derivatives, contributing to the field of green chemistry and efficient synthesis methods (Swarnkar et al., 2014).

Design and Drug Analysis

  • Application : Synthesis and analysis of an indole acetamide derivative as an anti-inflammatory drug.
  • Details : The study focused on synthesizing a new indole acetamide and evaluating its anti-inflammatory activity using in silico modeling. This research contributes to drug design and the development of new therapeutic agents (Al-Ostoot et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 2-(1H-indol-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide are currently unknown.

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways, but without specific studies on this compound, it is difficult to predict its exact effects .

Pharmacokinetics

As a research chemical, it is likely that these properties would vary based on the route of administration, dosage, and individual patient factors .

properties

IUPAC Name

2-indol-1-yl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(14-22-8-5-16-3-1-2-4-18(16)22)21-17-11-20-23(13-17)12-15-6-9-25-10-7-15/h1-5,8,11,13,15H,6-7,9-10,12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMZPCZSFPVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.